Ethyl 4-bromo-3-methyl-2-butenoate
CAS No.:
Cat. No.: VC15884100
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrO2 |
|---|---|
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | ethyl 4-bromo-3-methylbut-2-enoate |
| Standard InChI | InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3 |
| Standard InChI Key | JIPWHZOYUGYXFA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=C(C)CBr |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethyl 4-bromo-3-methyl-2-butenoate features a four-carbon α,β-unsaturated ester backbone with a bromine atom at the C4 position and a methyl group at C3. The ester functional group (–COOEt) is located at C1, completing the structure. The double bond between C2 and C3 confers planarity and reactivity, facilitating electrophilic and nucleophilic attacks .
Table 1: Key Structural Identifiers
The stereochemistry of the double bond (E/Z) influences physicochemical properties and reactivity. For instance, the E-isomer (CAS 51318-62-8) is often preferred in stereoselective syntheses .
Synthesis and Manufacturing
Bromination-Esterification Strategy
The most common synthesis involves two steps:
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Bromination: 3-Methyl-2-butenoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) to yield 4-bromo-3-methyl-2-butenoic acid.
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Esterification: The acid is treated with ethanol under acidic or enzymatic conditions to form the ethyl ester.
This method achieves moderate yields (~60–70%) and requires purification via fractional distillation or column chromatography.
Alternative Approaches
Physicochemical Properties
Stability and Reactivity
The compound’s α,β-unsaturated ester moiety renders it prone to Michael additions and Diels-Alder reactions, while the bromine atom enables nucleophilic substitutions (e.g., Suzuki couplings). It is sensitive to moisture and light, necessitating storage under inert conditions at 2–8°C.
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 207.06–207.07 g/mol | |
| Boiling Point | Not reported (est. 150–170°C) | – |
| Density | ~1.3–1.4 g/cm³ (analog-based) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 4-bromo-3-methyl-2-butenoate is a precursor to heterocyclic compounds (e.g., pyrroles, pyridines) and bioactive molecules. For example, its participation in Pd-catalyzed cross-coupling reactions facilitates access to aryl- and alkenyl-substituted derivatives for drug discovery.
Material Science
The compound’s conjugated system enables polymerization into conductive materials or incorporation into liquid crystals, though these applications remain underexplored.
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